molecular formula C15H21BO5 B7955281 3-Ethoxy-4-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

3-Ethoxy-4-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B7955281
M. Wt: 292.14 g/mol
InChI Key: BZVCWVXIYKKCIF-UHFFFAOYSA-N
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Description

3-Ethoxy-4-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a complex organic compound that features a benzaldehyde core substituted with ethoxy, hydroxy, and dioxaborolan groups. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the following steps:

    Formation of the Benzaldehyde Core: The initial step involves the formation of the benzaldehyde core through standard aromatic substitution reactions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an ethyl group is attached to the hydroxyl group on the aromatic ring.

    Hydroxy Group Addition: The hydroxy group is added through a hydroxylation reaction, often using oxidizing agents.

    Dioxaborolan Group Addition:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzaldehydes, alcohols, and coupled aromatic compounds, depending on the specific reaction pathway.

Scientific Research Applications

3-Ethoxy-4-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its ability to participate in various chemical reactions due to its functional groups. The dioxaborolan group, in particular, facilitates coupling reactions by forming stable intermediates with palladium catalysts, which then undergo transmetalation and reductive elimination to form new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Ethoxy-4-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the presence of both ethoxy and hydroxy groups on the aromatic ring. This combination of functional groups enhances its reactivity and versatility in synthetic applications, making it a valuable compound in organic chemistry.

Properties

IUPAC Name

3-ethoxy-4-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO5/c1-6-19-12-8-10(9-17)7-11(13(12)18)16-20-14(2,3)15(4,5)21-16/h7-9,18H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVCWVXIYKKCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2O)OCC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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